molecular formula C9H12OS B7808933 1-[4-(Methylthio)phenyl]ethanol

1-[4-(Methylthio)phenyl]ethanol

Cat. No. B7808933
M. Wt: 168.26 g/mol
InChI Key: XRCBEPLEVWVPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Methylthio)phenyl]ethanol is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Methylthio)phenyl]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Methylthio)phenyl]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

  • 1-Phenyl-2-(2-pyridyl)ethanol, a compound related to 1-[4-(Methylthio)phenyl]ethanol, has been obtained from a Knoevenagel condensation reaction. It was characterized by IR, 1H-NMR, and X-ray diffraction, revealing crystallization in a monoclinic system. This compound indicates a relationship between stability and hydrogen bond formation in structures useful for obtaining similar compounds (Percino et al., 2015).

Chemical Reactions and Intermediate Formation

  • In another study, 1-Phenyl-2-(4-pyridyl)ethanol was isolated as an unexpected intermediate from a condensation reaction. This highlights its potential role in synthetic chemistry as an intermediate (Percino & Chapela, 2000).

Biological Activity and Pharmaceutical Applications

  • A related compound, (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, shows significance as a pharmaceutical intermediate. Its asymmetric reduction by recombinant Escherichia coli cells demonstrated excellent enantioselectivity, highlighting its potential in pharmaceutical synthesis (Chen et al., 2019).

Coordination in Chemical Complexes

  • A study on nickel(II) complexes containing 1-phenyl derivatives revealed insights into the coordination geometry and electronic structure of these complexes, which could be relevant for understanding the behavior of similar compounds like 1-[4-(Methylthio)phenyl]ethanol in complex formations (Blanchard et al., 2005).

Potential in Peptide Synthesis

  • A derivative of 2-(methylsulphonyl)ethanol, similar to 1-[4-(Methylthio)phenyl]ethanol, was used to introduce amino-protective groups in peptide synthesis. This shows its applicability in modifying peptides for scientific research (Verhart & Tesser, 2010).

Role in Metabolic Processes

  • Research into the metabolic formation and synthesis of a compound structurally related to 1-[4-(Methylthio)phenyl]ethanol demonstrated its role as a hypocholesteremic agent in rats, signifying its potential in metabolic studies (Sinsheimer et al., 1976).

properties

IUPAC Name

1-(4-methylsulfanylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCBEPLEVWVPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Methylthio)phenyl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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